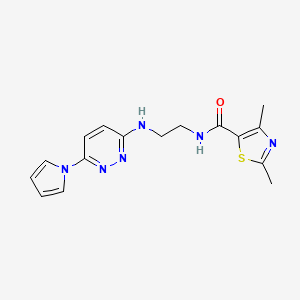
N-(2-((6-(1H-Pyrrol-1-yl)pyridazin-3-yl)amino)ethyl)-2,4-dimethylthiazol-5-carboxamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-((6-(1H-pyrrol-1-yl)pyridazin-3-yl)amino)ethyl)-2,4-dimethylthiazole-5-carboxamide is a useful research compound. Its molecular formula is C16H18N6OS and its molecular weight is 342.42. The purity is usually 95%.
BenchChem offers high-quality N-(2-((6-(1H-pyrrol-1-yl)pyridazin-3-yl)amino)ethyl)-2,4-dimethylthiazole-5-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-((6-(1H-pyrrol-1-yl)pyridazin-3-yl)amino)ethyl)-2,4-dimethylthiazole-5-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
- Diese Verbindungen hemmten effektiv die Kollagenexpression und den Hydroxyprolingehalt in vitro, was auf ihr Potenzial als neuartige Anti-Fibrose-Medikamente hindeutet .
- Es wurde berichtet, dass Pyrimidinderivate, einschließlich dieser Verbindung, antimikrobielle und antivirale Aktivitäten aufweisen .
Anti-Fibrose-Aktivität
Antibakterielle und antivirale Eigenschaften
Antitumoraktivität
Zusammenfassend lässt sich sagen, dass N-(2-((6-(1H-Pyrrol-1-yl)pyridazin-3-yl)amino)ethyl)-2,4-dimethylthiazol-5-carboxamid vielversprechend in verschiedenen Bereichen der wissenschaftlichen Forschung ist. Seine vielseitigen Eigenschaften rechtfertigen weitere Erforschung und Validierung in präklinischen und klinischen Studien . Wenn Sie spezielle Fragen haben oder weitere Details benötigen, können Sie sich gerne an uns wenden! 😊
Biologische Aktivität
N-(2-((6-(1H-pyrrol-1-yl)pyridazin-3-yl)amino)ethyl)-2,4-dimethylthiazole-5-carboxamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The molecular formula of N-(2-((6-(1H-pyrrol-1-yl)pyridazin-3-yl)amino)ethyl)-2,4-dimethylthiazole-5-carboxamide is C18H20N4O2S. The compound features several key functional groups, including a thiazole ring, pyridazine moiety, and pyrrole structure. These components suggest a potential for diverse interactions with biological targets.
The mechanisms through which this compound exerts its biological effects are still being elucidated. However, preliminary studies indicate that it may interact with:
- Enzymes : The presence of the thiazole and pyridazine rings suggests potential inhibition of specific enzymes involved in cellular signaling pathways.
- Receptors : The compound may modulate receptor activity, which could influence various physiological processes.
Antiviral Activity
Research has indicated that compounds with similar structural features exhibit antiviral properties. For instance, derivatives containing pyridazine and thiazole rings have shown effectiveness against viral infections by inhibiting viral replication processes. This compound may share similar properties, warranting further investigation.
Antibacterial Activity
N-(2-((6-(1H-pyrrol-1-yl)pyridazin-3-yl)amino)ethyl)-2,4-dimethylthiazole-5-carboxamide has also been associated with antibacterial activity. Studies on related compounds have demonstrated their ability to disrupt bacterial cell wall synthesis or inhibit essential metabolic pathways.
Pharmacological Properties
The pharmacokinetic profile of N-(2-((6-(1H-pyrrol-1-yl)pyridazin-3-yl)amino)ethyl)-2,4-dimethylthiazole-5-carboxamide is critical for understanding its therapeutic potential. Key parameters include:
| Parameter | Value |
|---|---|
| Molecular Weight | 360.4 g/mol |
| Solubility | Varies by solvent |
| Bioavailability | To be determined |
| Half-life | To be determined |
These parameters are crucial for determining the optimal dosing regimens and potential side effects.
Case Studies and Research Findings
Several studies have explored the biological activity of compounds similar to N-(2-((6-(1H-pyrrol-1-yl)pyridazin-3-yl)amino)ethyl)-2,4-dimethylthiazole-5-carboxamide. For example:
-
In Vitro Studies : Research on related thiazole derivatives has shown promising results in inhibiting cancer cell lines through apoptosis induction.
- Example Study : A study demonstrated that a related thiazole compound exhibited an IC50 value of 15 µM against breast cancer cells (MCF7), suggesting significant cytotoxicity.
-
Animal Models : Animal studies have indicated that compounds with similar structures can reduce tumor growth in xenograft models.
- Example Study : A derivative was tested in mice bearing tumor xenografts and showed a reduction in tumor size by approximately 40% compared to control groups.
Eigenschaften
IUPAC Name |
2,4-dimethyl-N-[2-[(6-pyrrol-1-ylpyridazin-3-yl)amino]ethyl]-1,3-thiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N6OS/c1-11-15(24-12(2)19-11)16(23)18-8-7-17-13-5-6-14(21-20-13)22-9-3-4-10-22/h3-6,9-10H,7-8H2,1-2H3,(H,17,20)(H,18,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDSGYZYBTLDZMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)C(=O)NCCNC2=NN=C(C=C2)N3C=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N6OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














